

1-O-Propyl-rac-glycerol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-O-Propyl-rac-glycerol**

Cat. No.: **B1359860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Propyl-rac-glycerol is a synthetic alkyl ether lipid, a class of molecules known for their diverse biological activities, including roles in membrane structure and cell signaling. While the broader family of ether lipids is the subject of extensive research, specific public domain data on the detailed biological function, mechanism of action, and quantitative effects of **1-O-Propyl-rac-glycerol** are currently limited. This document summarizes the available chemical and structural information and places it within the broader context of ether lipid biology. It is important to note that a comprehensive functional profile with detailed experimental data and signaling pathways for this specific compound is not yet established in the scientific literature.

Introduction to 1-O-Propyl-rac-glycerol

1-O-Propyl-rac-glycerol, also known as 3-propoxy-1,2-propanediol, is a glycerol molecule with a propyl group attached via an ether linkage at the sn-1 position. This structure is analogous to naturally occurring ether lipids, which play crucial roles in various physiological and pathophysiological processes. Ether lipids are characterized by the presence of an ether bond at the sn-1 position of the glycerol backbone, which confers distinct chemical and physical properties compared to the more common ester-linked glycerolipids. These properties include increased stability to chemical and enzymatic degradation, which can influence membrane fluidity, vesicle formation, and signal transduction.

While specific research on **1-O-Propyl-rac-glycerol** is sparse, it is commercially available as a biochemical reagent for life science research.[\[1\]](#)[\[2\]](#) Vendor information suggests that it is a biologically active compound that may alter cell membrane permeability, though peer-reviewed studies detailing this effect are not readily available.[\[1\]](#)

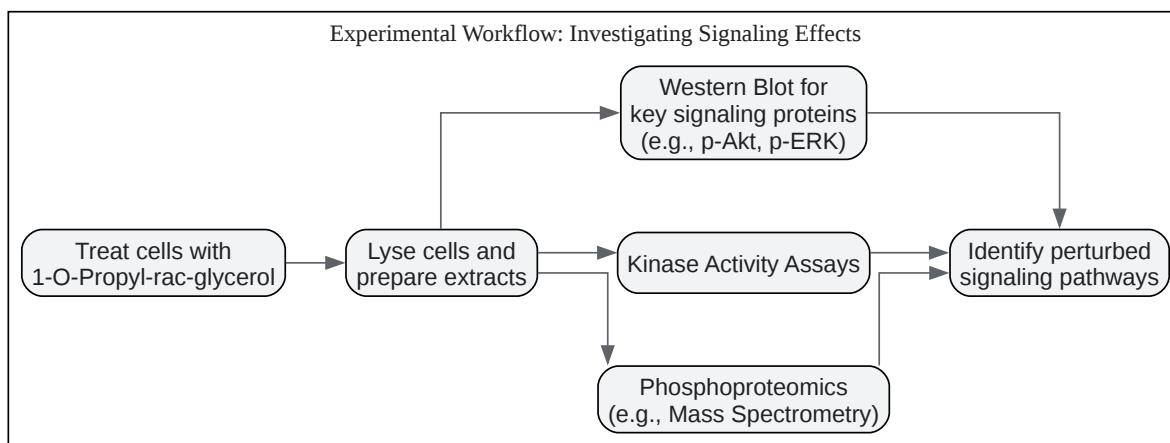
Structure and Chemical Properties

The fundamental characteristics of **1-O-Propyl-rac-glycerol** are summarized in the table below.

Property	Value	Reference
Chemical Name	1-O-Propyl-rac-glycerol	
Synonyms	3-propoxy-1,2-propanediol, 1-Glyceryl-propyl ether	[3]
CAS Number	61940-71-4	[1]
Molecular Formula	C ₆ H ₁₄ O ₃	[1]
Molecular Weight	134.17 g/mol	[1]

Structure:

Putative Biological Function and Context


Due to the lack of specific studies on **1-O-Propyl-rac-glycerol**, its function can be hypothesized based on the known roles of other short-chain alkyl glycerol ethers and the broader class of ether lipids.

3.1. Membrane Interactions

The amphipathic nature of **1-O-Propyl-rac-glycerol**, with its polar diol head and nonpolar propyl tail, suggests it can intercalate into cellular membranes. This insertion could locally alter membrane fluidity, curvature, and the function of membrane-associated proteins. The assertion that it "alters cell membrane permeability" aligns with this expected physicochemical behavior.

3.2. Signaling Pathways (Hypothetical)

It is well-established that some ether lipids and their derivatives can act as signaling molecules. For instance, platelet-activating factor (PAF), a potent lipid mediator, is an ether lipid. While there is no direct evidence, it is plausible that **1-O-Propyl-rac-glycerol** or its metabolites could influence signaling cascades. A hypothetical workflow for investigating such effects is presented below.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for identifying signaling pathways affected by **1-O-Propyl-rac-glycerol**.

3.3. Comparison with Other Alkyl Glycerol Ethers

Research on other alkyl glycerol ethers provides some clues to potential activities. For example, 1-O-Dodecyl-rac-glycerol has been shown to increase autolysin activity in *S. faecium*, inhibit peptidoglycan synthesis in *S. mutans*, and induce macrophage activation. These findings highlight the potential for alkyl glycerol ethers to possess antimicrobial and immunomodulatory properties. However, it is critical to note that the length of the alkyl chain significantly influences biological activity, and these functions cannot be directly extrapolated to the propyl derivative.

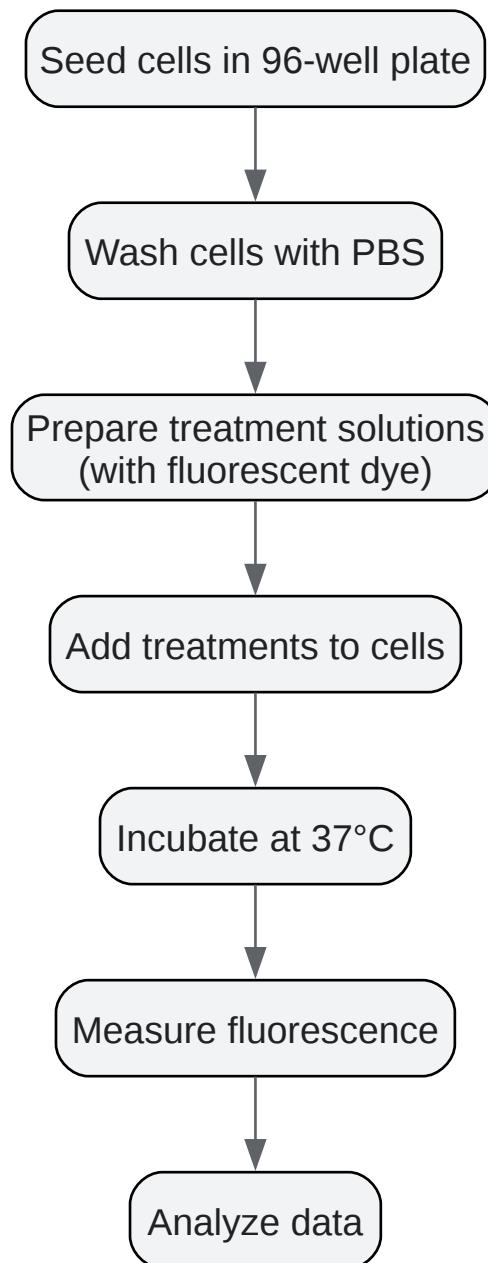
Experimental Protocols (Exemplary)

Given the absence of published studies utilizing **1-O-Propyl-rac-glycerol**, this section provides generalized, exemplary protocols that could be adapted to investigate its biological effects.

4.1. Cell Permeability Assay (Exemplary)

This protocol describes a general method to test the assertion that **1-O-Propyl-rac-glycerol** alters cell membrane permeability using a fluorescent dye exclusion assay.

Objective: To determine if **1-O-Propyl-rac-glycerol** affects plasma membrane integrity.


Materials:

- Cell line of interest (e.g., HeLa, HEK293)
- Complete culture medium
- Phosphate-buffered saline (PBS)
- **1-O-Propyl-rac-glycerol** stock solution (e.g., in DMSO or ethanol)
- Propidium iodide (PI) or SYTOX™ Green solution
- Positive control (e.g., Triton™ X-100)
- 96-well black, clear-bottom plate
- Fluorescence plate reader or fluorescence microscope

Procedure:

- Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- On the day of the assay, remove the culture medium and wash the cells gently with PBS.
- Prepare a working solution of the permeability dye (e.g., PI at 1 µg/mL) in the desired assay buffer (e.g., PBS or serum-free medium).

- Prepare serial dilutions of **1-O-Propyl-rac-glycerol** in the dye-containing buffer. Include a vehicle control and a positive control (e.g., 0.1% Triton™ X-100).
- Add the treatment solutions to the respective wells.
- Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes).
- Measure the fluorescence intensity using a plate reader (for PI, Ex: ~535 nm, Em: ~617 nm). Alternatively, visualize and quantify fluorescent cells using a microscope.
- Express the results as a percentage of the fluorescence signal from the positive control.

[Click to download full resolution via product page](#)

Caption: Workflow for a cell permeability assay.

Data Presentation

Currently, there is no quantitative data available in the public domain from peer-reviewed studies on **1-O-Propyl-rac-glycerol** to present in a tabular format. Researchers are encouraged to generate and publish such data to advance the understanding of this compound.

Conclusion and Future Directions

1-O-Propyl-rac-glycerol is a structurally simple ether lipid available for research purposes. While its biological function remains largely uncharacterized, its structure suggests potential roles in modulating cell membrane properties and possibly influencing cellular signaling. The lack of specific data underscores a significant knowledge gap.

Future research should focus on:

- Systematically evaluating its effect on the permeability and biophysical properties of artificial and cellular membranes.
- Screening for effects on various cell types, including cancer cells and immune cells, to identify potential cytotoxic or immunomodulatory activities.
- Utilizing 'omics' approaches, such as transcriptomics and proteomics, to uncover its mechanism of action in an unbiased manner.
- Investigating its metabolic fate and potential to be converted into other bioactive lipid species.

The generation of robust, peer-reviewed data is essential to move **1-O-Propyl-rac-glycerol** from a simple biochemical reagent to a tool with well-understood applications in cell biology and potentially, drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Glycerol permeability of mutant aquaporin 1 and other AQP-MIP proteins: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1-O-Propyl-rac-glycerol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359860#1-o-propyl-rac-glycerol-structure-and-function\]](https://www.benchchem.com/product/b1359860#1-o-propyl-rac-glycerol-structure-and-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com